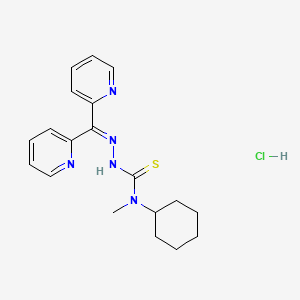
Desipramine dibudinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desipramine dibudinate is a salt form of desipramine, a tricyclic antidepressant. Desipramine is primarily used in the treatment of depression and has been found to be effective in treating symptoms of attention-deficit hyperactivity disorder (ADHD) and neuropathic pain . The dibudinate salt form enhances the solubility and stability of desipramine, making it more suitable for pharmaceutical formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Desipramine is synthesized through a multi-step process starting from iminodibenzyl. The key steps involve:
N-alkylation: Iminodibenzyl is reacted with 3-chloropropylamine to form desipramine.
Salt Formation: Desipramine is then reacted with dibudinic acid to form desipramine dibudinate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes:
Bulk Synthesis: Large reactors are used to carry out the N-alkylation and salt formation reactions.
Purification: The crude product is purified using crystallization or chromatography techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Desipramine dibudinate undergoes several types of chemical reactions, including:
Oxidation: Desipramine can be oxidized to form its N-oxide derivative.
Reduction: Reduction of desipramine can lead to the formation of secondary amines.
Substitution: Desipramine can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly used in substitution reactions.
Major Products
N-oxide Derivative: Formed through oxidation.
Secondary Amines: Formed through reduction.
Substituted Desipramine: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
Desipramine dibudinate has a wide range of applications in scientific research:
Mecanismo De Acción
Desipramine dibudinate exerts its effects primarily by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood . Desipramine also down-regulates β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use .
Comparación Con Compuestos Similares
Desipramine dibudinate is part of the tricyclic antidepressant class, which includes other compounds such as:
Imipramine: Similar in structure but has a tertiary amine instead of a secondary amine.
Clomipramine: Contains a chlorine atom in its structure, making it more potent in serotonin reuptake inhibition.
Trimipramine: Has a different side chain, leading to distinct pharmacological properties.
This compound is unique due to its specific inhibition of norepinephrine reuptake and its dibudinate salt form, which enhances its pharmaceutical properties .
Propiedades
Número CAS |
62265-06-9 |
|---|---|
Fórmula molecular |
C36H46N2O6S2 |
Peso molecular |
666.9 g/mol |
Nombre IUPAC |
2,6-ditert-butylnaphthalene-1,5-disulfonic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C18H22N2.C18H24O6S2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;1-17(2,3)13-9-7-12-11(15(13)25(19,20)21)8-10-14(18(4,5)6)16(12)26(22,23)24/h2-5,7-10,19H,6,11-14H2,1H3;7-10H,1-6H3,(H,19,20,21)(H,22,23,24) |
Clave InChI |
AMLRZIZSGSCSHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O)S(=O)(=O)O.CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















